Cas no 169438-43-1 (L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]-)
![L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]- structure](https://it.kuujia.com/scimg/cas/169438-43-1x500.png)
169438-43-1 structure
Nome del prodotto:L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]-
L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]-
- L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1
- L-Serine, N-[4-hydroxy-5-[(1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]-,[1R-(1a,2b,4ab,8aa)]-
- Nakijiquinone C
- SCHEMBL20969130
- BDBM50489202
- (2S)-2-[[5-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]-3-hydroxypropanoic acid
- CHEMBL2315700
- 169438-43-1
-
- Inchi: InChI=1S/C24H33NO6/c1-13-6-5-7-19-23(13,3)9-8-14(2)24(19,4)11-15-20(28)16(10-18(27)21(15)29)25-17(12-26)22(30)31/h6,10,14,17,19,25-26,29H,5,7-9,11-12H2,1-4H3,(H,30,31)
- Chiave InChI: KDYLDEPSAMJSSH-UHFFFAOYSA-N
- Sorrisi: OCC(NC1=CC(=O)C(O)=C(CC2(C(C)CCC3(C(=CCCC23)C)C)C)C1=O)C(=O)O
Proprietà calcolate
- Massa esatta: 431.23089
- Massa monoisotopica: 431.23078777g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- Conta legami ruotabili: 6
- Complessità: 900
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 124Ų
- XLogP3: 3.2
Proprietà sperimentali
- PSA: 123.93
L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]- Letteratura correlata
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
169438-43-1 (L-Serine,N-[4-hydroxy-5-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]-3,6-dioxo-1,4-cyclohexadien-1-yl]-) Prodotti correlati
- 2166733-68-0(5-Chloro-2-fluoro-3-formylbenzoic acid)
- 2228733-84-2(3-chloro-4-(trifluoromethyl)benzene-1-carbothioamide)
- 42872-85-5(4-Iodo-3-methylbenzonitrile)
- 1048008-46-3(2-[(2-methylpropyl)amino]-3-{[4-(phenylamino)phenyl]carbamoyl}propanoic acid)
- 1180495-74-2(2-Amino-3-chloro-4-methoxybenzoic acid)
- 864918-17-2(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 1261837-10-8(3-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetonitrile)
- 936940-81-7(4-(Pyrimidin-5-ylethynyl)benzaldehyde)
- 352340-29-5(Methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate)
- 2171463-31-1(5-(azocan-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
